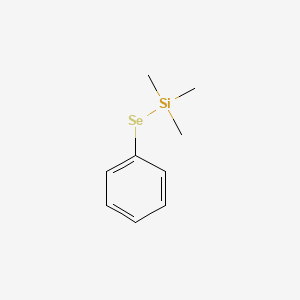

Phenylselenotrimethylsilane

Descripción

Significance of Organoselenium Compounds in Contemporary Chemical Science

Organoselenium compounds, characterized by a carbon-selenium bond, have garnered significant attention in contemporary chemical science due to their unique reactivity and broad range of applications. fhsu.eduunifi.it The selenium atom, being larger and more polarizable than its lighter chalcogen counterparts, oxygen and sulfur, imparts distinct chemical properties to these molecules.

In organic synthesis, organoselenium reagents are prized for their ability to participate in a variety of transformations under mild conditions. fhsu.edu They can act as both nucleophiles and electrophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. unifi.itfhsu.edu Key reactions involving organoselenium compounds include selenoxide eliminations to form double bonds, and various cyclization reactions. fhsu.edu The introduction of a selenium moiety can activate a molecule for further transformations, serving as a linchpin in complex synthetic strategies. dokumen.pub

The importance of organoselenium compounds extends beyond traditional organic synthesis. In materials science, they are utilized as precursors for the synthesis of metal selenide (B1212193) nanocrystals, which exhibit interesting electronic and optical properties. ijnnonline.netmums.ac.ir In the realm of biochemistry, the discovery of selenium in the form of the amino acid selenocysteine (B57510) in the active sites of crucial enzymes, such as glutathione (B108866) peroxidase, has spurred research into the biological roles of organoselenium compounds. fhsu.edu This has led to the development of synthetic organoselenium molecules with potential therapeutic applications.

Evolution and Significance of Silyl (B83357) Selenides as Reagents

Silyl selenides, which feature a silicon-selenium bond, have emerged as a particularly useful class of organoselenium reagents. They offer a stable and convenient source of the selenol moiety, overcoming the challenges associated with the handling of volatile and malodorous selenols.

The development of selenosilane chemistry has provided synthetic chemists with a more user-friendly alternative to traditional selenium reagents. Early research focused on the synthesis and characterization of these compounds, establishing their fundamental reactivity patterns. The first synthesis of an organoselenium compound, diethyl selenide, dates back to 1836. fhsu.edu The exploration of silyl selenides as reagents gained momentum in the latter half of the 20th century, with researchers recognizing their potential for controlled selenium transfer.

Phenylselenotrimethylsilane has become the most widely recognized and utilized silyl selenide reagent. thieme-connect.com Its popularity stems from its relative stability, ease of preparation, and predictable reactivity. It serves as a convenient source of the "PhSe-" nucleophile, which can be readily transferred to a variety of electrophilic substrates. globalauthorid.com This has made it an invaluable tool for the introduction of the phenylseleno group in a broad range of synthetic applications. thieme-connect.com

Propiedades

IUPAC Name |

trimethyl(phenylselanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14SeSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRIPSZDPMMQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14SeSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369309 | |

| Record name | (Phenylseleno)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33861-17-5 | |

| Record name | Phenylselenotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033861175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylseleno)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLSELENOTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8Y926H8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenylselenotrimethylsilane

Conventional Synthetic Routes

Conventional methods for synthesizing Phenylselenotrimethylsilane typically involve the direct reaction of a phenylseleno precursor with a silylating agent or the reductive cleavage of a diselenide bond followed by silylation.

Preparation from Phenylselenol

One of the direct methods for the synthesis of this compound involves the reaction of phenylselenol (C₆H₅SeH) with a suitable silylating agent, such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl). dokumen.pubthieme-connect.com Phenylselenol, which is the selenium analog of phenol, can be deprotonated by a base to form the phenylselenolate anion (C₆H₅Se⁻). This nucleophilic anion then reacts with chlorotrimethylsilane in a nucleophilic substitution reaction, displacing the chloride ion to form the desired Si-Se bond. dokumen.pubthieme-connect.com The reaction is often carried out in the presence of a base like methyllithium (B1224462) to facilitate the formation of the highly reactive lithium phenylselenolate. thieme-connect.com

Reductive Silylation of Diphenyldiselenide

An excellent yield of this compound can be achieved through the reductive silylation of diphenyldiselenide ((C₆H₅)₂Se₂). dokumen.pub This method involves the simultaneous reduction of the Se-Se bond in diphenyldiselenide and the introduction of the trimethylsilyl (B98337) group. The reaction is typically carried out using a reducing agent, such as sodium metal, in the presence of chlorotrimethylsilane. dokumen.pub

| Reactants | Reagents | Product | Yield |

| Diphenyldiselenide | Sodium, Chlorotrimethylsilane | This compound | Excellent dokumen.pub |

Approaches via Organometallic Intermediates

Methods involving organometallic intermediates are among the most common and versatile for the preparation of this compound. These routes rely on the generation of highly reactive selenolate anions which are subsequently trapped with a silylating agent.

Utilizing Sodium-Trimethylsilylselanolate

An alternative approach involves the use of pre-formed sodium-trimethylsilylselanolate (NaSeSi(CH₃)₃). researchgate.net This reagent can then react with an aryl halide, such as bromobenzene, to form this compound. This method is part of a broader strategy for synthesizing various organyl-trimethylsilyl-selenides. researchgate.net The reaction of sodium-trimethylsilylselanolate with alkyl bromides like methylbromide and benzylbromide has been shown to produce the corresponding R-Se-Si(CH₃)₃ compounds. researchgate.net

Reduction of Diphenyl Diselenide with Alkali Metals followed by Silylation

A widely used and convenient method for preparing this compound is the reduction of diphenyldiselenide with an alkali metal, most commonly sodium, followed by silylation. researchgate.netwikipedia.org The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.net Sodium metal reduces the diphenyldiselenide, cleaving the Se-Se bond to generate two equivalents of sodium phenylselenolate (PhSeNa). wikipedia.orgchemicalbook.com This highly nucleophilic intermediate is not isolated but is directly treated with chlorotrimethylsilane to afford this compound in good yields. thieme-connect.comresearchgate.net

| Starting Material | Reagents | Intermediate | Final Product | Solvent |

| Diphenyldiselenide | 1. Sodium (Na) 2. Chlorotrimethylsilane | Sodium Phenylselenolate (PhSeNa) | This compound | THF researchgate.net |

This procedure is favored due to its efficiency and the ready availability of the starting materials. thieme-connect.comthieme-connect.com The use of sodium borohydride (B1222165) is another option for the reduction, although it may form a borane-complexed selenolate with reduced nucleophilicity. chemicalbook.comorgsyn.org

In Situ Generation of Phenylselenolates for Silylation

Several synthetic routes rely on the in situ generation of phenylselenolate anions, which are immediately quenched with chlorotrimethylsilane. researchgate.netthieme-connect.com This avoids the handling of the often malodorous and air-sensitive phenylselenol. orgsyn.org

Common methods for in situ generation include:

From Diphenyl Diselenide: As described previously, reduction with sodium metal or sodium borohydride in a suitable solvent generates the phenylselenolate anion. researchgate.netchemicalbook.comorgsyn.org

From Phenylmagnesium Bromide: The reaction of a Grignard reagent, phenylmagnesium bromide (PhMgBr), with elemental selenium powder produces the corresponding phenylselenomagnesium bromide (PhSeMgBr). thieme-connect.comorgsyn.org This intermediate can then be treated with chlorotrimethylsilane to yield the final product. thieme-connect.com

From Phenylselenol: Deprotonation of phenylselenol with a strong base like methyllithium (MeLi) generates lithium phenylselenolate (PhSeLi) in situ, which readily reacts with chlorotrimethylsilane. thieme-connect.com

| Precursor | Reagents for Selenolate Generation | Selenolate Intermediate | Silylating Agent |

| Diphenyldiselenide | Sodium (Na) | PhSeNa thieme-connect.comresearchgate.net | (CH₃)₃SiCl |

| Phenylmagnesium Bromide | Selenium (Se) | PhSeMgBr thieme-connect.comorgsyn.org | (CH₃)₃SiCl |

| Phenylselenol | Methyllithium (MeLi) | PhSeLi thieme-connect.com | (CH₃)₃SiCl |

These in situ techniques are highly effective and form the basis for many of the reported syntheses of this compound. thieme-connect.comthieme-connect.com

Advancements in Synthetic Approaches and Comparative Analysis

This compound (PhSeSiMe3) is a valuable organoselenium reagent used to introduce the phenylseleno group into organic molecules. drugfuture.comthieme-connect.com Its synthesis typically involves the generation of a phenylselenolate anion (PhSe⁻), which is subsequently trapped with an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl). thieme-connect.commdpi.com The primary advancements and variations in its synthesis revolve around the methods used to generate the crucial phenylselenolate intermediate.

The efficiency and selectivity of this compound synthesis are largely dependent on the chosen method for generating the phenylselenolate anion. The most common precursor for this is diphenyl diselenide (Ph₂Se₂), which undergoes reductive cleavage. mdpi.com Alternative starting materials include benzeneselenol (B1242743) (PhSeH) or the direct reaction of a Grignard reagent with elemental selenium. thieme-connect.comwikipedia.org

Using Alkali Metals: The reduction of diphenyl diselenide with sodium metal in a suitable solvent like THF effectively generates sodium phenylselenolate (PhSeNa). thieme-connect.com This strong nucleophile readily reacts with chlorotrimethylsilane to yield the desired product. This method is robust and generally high-yielding.

Using Metal Hydrides: Sodium borohydride (NaBH₄) is a common and convenient reducing agent for cleaving the Se-Se bond in diphenyl diselenide. chemicalbook.comorgsyn.org However, the borane (B79455) generated as a byproduct can complex with the resulting selenolate anion, potentially reducing its nucleophilicity. chemicalbook.com More reactive systems, such as lithium aluminum hydride, can also be used and are capable of generating highly reactive selenolate species. chemicalbook.com

From Benzeneselenol: An alternative high-yield approach involves the deprotonation of benzeneselenol using a strong base like methyllithium to form lithium phenylselenolate (PhSeLi), which is then captured by chlorotrimethylsilane. thieme-connect.com

Via Grignard Reagents: Phenylmagnesium bromide can react with elemental selenium to form phenylselenomagnesium bromide (PhSeMgBr). wikipedia.org This intermediate is then oxidized to diphenyl diselenide, which can be used as described above, or it can potentially be directly silylated, although this is less commonly cited as a direct route to PhSeSiMe3. thieme-connect.comwikipedia.org

The selectivity of these methods is generally high, as the reaction between the soft phenylselenolate nucleophile and the hard, electrophilic silicon center of chlorotrimethylsilane is highly favorable. Competing side reactions are minimal under controlled, anhydrous conditions. An "improved synthesis" was noted in 1979 by Miyoshi et al., which involves the reduction of diphenyl diselenide. drugfuture.com Subsequent reactions utilizing the synthesized this compound also demonstrate high efficiency. For instance, the fluoride-catalyzed reaction of this compound with benzoyl chloride results in the corresponding selenolester in a 95% yield, showcasing the clean reactivity of the prepared reagent. sorbonne-universite.fr

| Starting Material(s) | Reagents | Intermediate | Advantages | Considerations |

|---|---|---|---|---|

| Diphenyl diselenide | Sodium Metal, TMSCl | Sodium Phenylselenolate (PhSeNa) | High reactivity of intermediate thieme-connect.com | Requires handling of reactive sodium metal. |

| Diphenyl diselenide | Sodium Borohydride, TMSCl | Borane-complexed Sodium Phenylselenolate | Convenient, common lab reagent chemicalbook.com | Reduced nucleophilicity of intermediate chemicalbook.com |

| Benzeneselenol | Methyllithium, TMSCl | Lithium Phenylselenolate (PhSeLi) | High-yield method thieme-connect.com | Benzeneselenol is toxic and malodorous. orgsyn.org |

| Diphenyl diselenide | Rongalite, TMSCl | Sodium Phenylselenolate (PhSeNa) | Amenable to large-scale synthesis chemicalbook.com | Less common than other reducing agents. |

When scaling up the synthesis of this compound from milligram to multi-gram or kilogram quantities, several factors must be carefully considered to ensure safety, efficiency, and cost-effectiveness. The choice of synthetic route has significant implications for scalability.

The most frequently cited methods rely on the reduction of solid diphenyl diselenide, which is stable and relatively easy to handle compared to the highly toxic and foul-smelling benzeneselenol gas or liquid. orgsyn.org This makes routes starting from diphenyl diselenide more practical for larger-scale work.

The choice of reducing agent is a critical scalability parameter.

Sodium Metal: While effective, the use of sodium metal introduces significant safety challenges on a larger scale due to its high reactivity with protic solvents and moisture. Managing the exothermic reaction and the safe handling and disposal of sodium requires specialized equipment and procedures.

Sodium Borohydride: This reagent is a solid that is easier and safer to handle than sodium metal. However, the generation of hydrogen gas during the reaction requires adequate ventilation and management to avoid creating an explosive atmosphere, especially in large volumes.

Rongalite (Sodium Hydroxymethanesulfinate): This reducing agent has been specifically mentioned as being "particularly amenable to large scale preparations". chemicalbook.com It is an inexpensive, stable, and easy-to-handle solid. Crucially, its use avoids the evolution of hydrogen gas that occurs with metal hydrides or the handling issues associated with alkali metals, making it an attractive option for safer scale-up. chemicalbook.com

Beyond the choice of reagents, other factors include:

Solvent Volume: Large-scale reactions necessitate significant volumes of anhydrous solvents like THF, increasing costs and waste disposal considerations.

Temperature Control: The reduction of diphenyl diselenide and the subsequent quenching with chlorotrimethylsilane are often exothermic. Maintaining appropriate temperature control in large reactors is crucial to prevent side reactions and ensure safety.

Work-up and Purification: The final purification of this compound, typically by distillation under reduced pressure, can be challenging on a large scale. The compound itself is sensitive to air and moisture, requiring inert atmosphere techniques throughout the purification and storage process. drugfuture.com

Considering these factors, a scalable laboratory synthesis would favor the use of diphenyl diselenide as the selenium source and a reducing agent like Rongalite to minimize safety hazards associated with gas evolution and highly reactive metals.

Reactivity and Reaction Mechanisms of Phenylselenotrimethylsilane

Nucleophilic Reactivity Profile

Phenylselenotrimethylsilane exhibits a versatile nucleophilic reactivity profile, primarily acting as a source of the phenylselenide anion. This characteristic allows it to participate in a variety of significant organic transformations, including addition and ring-opening reactions.

This compound serves as a convenient and effective precursor to the phenylselenide anion (PhSe⁻). mdpi.comunifi.it This is particularly valuable in reactions where the direct use of metal selenides might be problematic. The generation of the phenylselenide anion from this compound can be achieved under various conditions, making it a versatile reagent in organic synthesis. mdpi.com For instance, in the presence of a fluoride (B91410) source like potassium fluoride with 18-crown-6, this compound effectively delivers the phenylselenide anion for nucleophilic attack. mdpi.comnih.gov This method has been successfully employed in reactions with a range of organic substrates, including those containing carbonyl groups, lactones, esters, and halides. mdpi.com

The formation of the phenylselenide anion can also be facilitated by other means, such as through the cathodic reduction of diselenides in the presence of trimethylchlorosilane, which then forms (trimethylsilyl)selenides. nih.gov The enhanced nucleophilic character of the selenolate anion, when compared to its sulfur analog (thiolate), is attributed to the larger ionic radius of selenium, which allows for greater localization of the negative charge. nih.gov

The nucleophilic nature of the phenylselenide anion generated from this compound enables it to undergo addition reactions with carbonyl compounds. These additions can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to α,β-unsaturated carbonyl systems. The regioselectivity of the addition is influenced by the reaction conditions and the nature of the carbonyl compound. researchgate.net

In a 1,2-addition, the nucleophilic phenylselenide attacks the electrophilic carbon atom of the carbonyl group. masterorganicchemistry.comsavemyexams.com This type of reaction is common for aldehydes and ketones. gacariyalur.ac.inkocw.or.kr The addition of trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from the reaction of iodine with this compound, catalyzes the 1,2-addition of this compound to various carbonyl compounds. researchgate.net This process leads to the formation of an intermediate alkoxide, which, upon workup, can yield a variety of functionalized products. The reaction proceeds via a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com

| Carbonyl Compound | Product Type | Catalyst/Conditions | Reference |

| Aldehydes | Hemiselenoacetal silyl (B83357) ethers | Trimethylchlorosilane | nih.gov |

| Ketones | Hemiselenoketal silyl ethers | Trimethylchlorosilane | nih.gov |

| Various Carbonyls | Varies | In situ generated TMSI | researchgate.net |

For α,β-unsaturated carbonyl compounds, also known as enones, the phenylselenide anion can undergo a 1,4-addition, or conjugate addition. wikipedia.orglibretexts.orglibretexts.org In this reaction, the nucleophile attacks the β-carbon of the carbon-carbon double bond, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. libretexts.orglibretexts.org The resulting enolate intermediate is then protonated to give the final product. libretexts.org This type of addition is a powerful method for carbon-carbon bond formation and the introduction of a phenylseleno group at the β-position. wikipedia.org The choice between 1,2- and 1,4-addition is often dictated by the reaction conditions; for instance, weaker bases tend to favor the thermodynamically more stable 1,4-adduct. libretexts.orgorganicchemistrydata.org An electroreductive procedure using diselenides and trimethylchlorosilane has also been reported for the aryl selenenylation of enones. nih.gov

| Addition Type | Site of Nucleophilic Attack | Intermediate | Key Factors | Reference |

| 1,2-Addition | Carbonyl Carbon | Alkoxide | Kinetic control, strong nucleophiles | libretexts.orgorganicchemistrydata.org |

| 1,4-Addition | β-Carbon | Enolate | Thermodynamic control, weak nucleophiles | libretexts.orgorganicchemistrydata.org |

This compound is a key reagent in the nucleophilic ring-opening of strained heterocyclic rings, most notably epoxides. These reactions are synthetically valuable as they provide access to bifunctionalized molecules that are versatile intermediates in organic synthesis. mdpi.comchemrevlett.com

The reaction of this compound with epoxides can lead to two primary types of products: β-hydroxy selenides or β-siloxyalkyl phenyl selenides, depending on the catalytic system and reaction conditions employed. mdpi.comresearchgate.net

Under the catalysis of potassium fluoride and 18-crown-6, this compound acts as a source of the phenylselenide anion, which attacks the epoxide ring. mdpi.comnih.gov This nucleophilic attack, following an S_N2-type mechanism, results in the ring-opening of the epoxide and, after a workup step, the formation of a β-hydroxy selenide (B1212193) . mdpi.comchemrevlett.com This method is efficient and has been applied to various epoxides. mdpi.com The regioselectivity of the attack on unsymmetrical epoxides is typically at the less sterically hindered carbon atom. researchgate.net

Alternatively, when the reaction is catalyzed by zinc iodide (ZnI₂) or n-butyllithium, the product is a β-siloxyalkyl phenyl selenide . mdpi.comunifi.itresearchgate.net In this pathway, the trimethylsilyl group from the reagent is transferred to the oxygen atom of the opened epoxide ring, directly yielding the silylated ether derivative. mdpi.com This transformation provides a direct route to protected β-hydroxy selenides. researchgate.net Enantioselective ring-opening of meso-epoxides has also been achieved using chiral catalytic systems, leading to optically active β-hydroxy selenides. mdpi.commdpi.com

| Catalyst/Conditions | Primary Product | Product Structure | Reference |

| KF / 18-crown-6 | β-Hydroxy Selenide | R-CH(OH)-CH₂-SePh | mdpi.comnih.gov |

| ZnI₂ or n-BuLi | β-Siloxyalkyl Phenyl Selenide | R-CH(OSiMe₃)-CH₂-SePh | mdpi.comunifi.itresearchgate.net |

Acyl Transfer Reactions

This compound is a key reagent in acyl transfer reactions, facilitating the synthesis of various selenium-containing carbonyl compounds.

Selenoesters are valuable intermediates in organic synthesis, serving as precursors for acyl radicals and as efficient acylating agents. This compound provides a mild and general route to selenoesters from acyl halides, such as acyl chlorides. The reaction is typically promoted by a fluoride source, like tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion is believed to activate the silicon-selenium bond, facilitating the generation of a nucleophilic selenium species that reacts with the electrophilic acyl halide to yield the corresponding S-phenyl selenoester in good yields.

Table 2: Synthesis of Selenoesters from Acyl Chlorides using this compound

| Acyl Chloride | Product (S-Phenyl Selenoester) |

| Benzoyl chloride | S-Phenyl benzenecarboselenoate |

| 4-Methoxybenzoyl chloride | S-Phenyl 4-methoxybenzenecarboselenoate |

| 4-Nitrobenzoyl chloride | S-Phenyl 4-nitrobenzenecarboselenoate |

| Cinnamoyl chloride | S-Phenyl 3-phenylprop-2-enecarboselenoate |

| Hexanoyl chloride | S-Phenyl hexanecarboselenoate |

While this compound is primarily used for synthesizing selenoesters, related organoselenosilane reagents are employed for the selective synthesis of selenoanhydrides and diacyl diselenides. For instance, reacting two equivalents of an acyl chloride with bis(trimethylsilyl)selenide can selectively produce a selenoanhydride (diacyl selenide). Alternatively, using a 1:1 ratio of acyl chloride to bis(trimethylsilyl)selenide can lead to the formation of diacyl diselenides. These reactions highlight the versatility of silyl selenides in constructing various C(O)-Se linkages.

Selenoglycosidation Reactions

In carbohydrate chemistry, this compound is utilized in selenoglycosidation reactions to prepare selenoglycosides. These compounds are important intermediates for the synthesis of C-glycosides and other carbohydrate derivatives. For example, this compound can be used for the direct selenoglycosidation of peracetylated amino sugars. In this reaction, promoted by a Lewis acid like a silyl triflate, the reagent facilitates the substitution of an acetoxy group at the anomeric center with a phenylseleno group, yielding the corresponding anomeric selenide.

Reactivity with Unsaturated Systems: Addition-Elimination Processes

This compound and its derived nucleophiles react with α,β-unsaturated carbonyl systems (enones) through a process known as conjugate addition or Michael addition. researchgate.netlibretexts.org This reaction is a classic example of an addition-elimination pathway on a broader scale.

The resulting α-phenylseleno carbonyl compounds are highly useful synthetic intermediates. The phenylseleno group can be easily oxidized to a selenoxide, which then readily undergoes syn-elimination at low temperatures to regenerate the α,β-unsaturated carbonyl compound. chemicalbook.comwikipedia.org This sequence provides a powerful method for protecting the α,β-unsaturation of enones or for introducing it into saturated systems. chemicalbook.comwikipedia.org

Synthesis of β-Selenated Nitroalkenes

This compound is a key reagent in the synthesis of β-selenated nitroalkenes. mdpi.comunifi.it These compounds are valuable synthetic intermediates. The reaction typically involves the treatment of β-sulfinyl nitroalkenes with this compound in methanol (B129727). unifi.it In this process, benzeneselenol (B1242743) (PhSeH) is generated in situ from the this compound. unifi.it The benzeneselenol then acts as the nucleophile in an addition-elimination reaction with the β-sulfinyl nitroalkene to yield the desired β-selenated nitroalkene. mdpi.comunifi.it This method provides a clean and efficient route to these valuable compounds. mdpi.comunifi.it

For example, the reaction of unsaturated sulfoxides with this compound and methanol leads to the formation of phenyl selenides. mdpi.com (Methylseleno)trimethylsilane can also be used to prepare the corresponding methyl selenides in good yields. mdpi.comunifi.it

Table 1: Synthesis of β-Selenated Nitroalkenes

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |

| β-Sulfinyl nitroalkene | This compound | Methanol | Dichloromethane | β-Phenylseleno-α,β-unsaturated nitroalkene | 64-97% |

| β-Sulfinyl nitroalkene | (Methylseleno)trimethylsilane | Methanol | Dichloromethane | β-Methylseleno-α,β-unsaturated nitroalkene | Good |

Reactions with Nitrogen-Containing Electrophiles (e.g., N-Thiophthalimides)

While direct reactions of this compound with N-thiophthalimides are not extensively detailed, analogous reactions with similar selenosilanes highlight the potential reactivity. For instance, bis(trimethylsilyl)selenide reacts with N-thiophthalimides in the presence of a TBAF catalyst to produce disulfides. mdpi.com This suggests that the Si-Se bond is susceptible to attack by electrophilic nitrogen species. The proposed mechanism involves the formation of a selenotrisulfide intermediate, which then eliminates elemental selenium to give the disulfide product. mdpi.com

Cleavage of C-O Bonds in Acetates and Ethers

This compound, particularly when used to generate trimethylsilyl iodide (TMSI) in situ, is effective in cleaving C-O bonds in various compounds, including ethers. researchgate.netresearchgate.net The reaction of this compound with iodine produces TMSI and diphenyldiselenide. researchgate.netresearchgate.net The TMSI generated in this way can then cleave a variety of C-O bonds. researchgate.netresearchgate.net This method has been applied to the ring-opening of tetrahydrofurans, catalyzed by moist zinc iodide. unifi.it The cleavage of C-O bonds is a critical transformation in organic synthesis, particularly for the deprotection of ethers and esters. nih.govsioc-journal.cnd-nb.infounacademy.comorganic-chemistry.org

Electrophilic and Radical Reactivity

Beyond its nucleophilic character, this compound also exhibits electrophilic and radical reactivity under specific conditions.

Reactions with Halogens and Halogenated Compounds

This compound readily reacts with halogens such as chlorine, bromine, and iodine. researchgate.net This reaction leads to the cleavage of the Si-Se bond and the formation of silyl halides and diphenyldiselenide. researchgate.net The reaction conditions vary depending on the halogen used. For instance, the reaction with chlorine is typically carried out in a solvent like carbon tetrachloride or 1,2-dichlorobenzene, while the reactions with bromine and iodine can be performed neat. mdpi.com This reaction is synthetically useful for the preparation of various silyl halides, including sterically hindered ones like tert-butyldimethylsilyl and tert-butyldiphenylsilyl halides. researchgate.net

The reaction of this compound with halogens (Cl₂, Br₂, I₂) provides a convenient method for the synthesis of trimethylsilyl halides. researchgate.net The general reaction is as follows:

2 PhSeSiMe₃ + X₂ → 2 Me₃SiX + Ph₂Se₂ (where X = Cl, Br, I)

This reaction is driven by the formation of the stable diphenyldiselenide and the corresponding trimethylsilyl halide. mdpi.comresearchgate.net The trimethylsilyl iodide generated in situ from this reaction is a particularly useful reagent for various organic transformations. researchgate.netresearchgate.net

Table 2: Formation of Silyl Halides from this compound

| Halogen | Solvent | Product | By-product |

| Chlorine (Cl₂) | Carbon tetrachloride or 1,2-dichlorobenzene | Trimethylsilyl chloride | Diphenyldiselenide |

| Bromine (Br₂) | Neat | Trimethylsilyl bromide | Diphenyldiselenide |

| Iodine (I₂) | Neat | Trimethylsilyl iodide | Diphenyldiselenide |

The reaction of this compound with halogens also serves as a source of phenylselenenyl species. researchgate.net For example, the reaction with iodine generates phenylselenenyl iodide, which can then participate in further reactions. Evidence for the formation of phenylselenenyl species has been observed in the reduction of sulfoxides, selenoxides, and telluroxides, where olefinic capture of a phenylselenenyl species was noted. researchgate.net The generation of electrophilic phenylselenyl reagents can also be achieved through the oxidation of diselenides. dokumen.pub

Radical Processes and Mechanistic Insights

The reactivity of this compound extends into the realm of radical chemistry, where it serves as a precursor for generating synthetically useful radical species.

Generation and Dynamics of Organoselenane and Selenosilane Radical Ions

The activation of selenosilanes through photosensitized electron transfer (PET) is a key method for generating radical ions. researchgate.net The PET reductive activation of the Se-Si bond in selenosilanes, such as t-butyldiphenyl(phenylseleno)silane, can be achieved using an appropriate photosystem. researchgate.net This process leads to the formation of a primary radical anion. researchgate.net

A significant dynamic of these radical ions is their fragmentation, a process known as mesolysis. researchgate.net The fragmentation of the selenosilane radical anion is driven by the difference in electronegativity between silicon and selenium. researchgate.net This mesolytic cleavage results in the formation of a phenylselenide anion and a silyl radical. researchgate.net The generation of these transient species has been identified through techniques like laser flash photolysis, with the phenylselenide anion showing a transient absorption at λmax = 490 nm and the silyl radical at λmax = 440 nm. researchgate.net This efficient dissociation allows selenosilanes to be considered effective silyl radical equivalents in subsequent reactions. researchgate.net

Application in Bimolecular Group Transfer Radical Reactions

The silyl radicals generated from the mesolysis of selenosilane radical ions can participate in bimolecular group transfer (BMGT) radical reactions. researchgate.net This application has been demonstrated in radical cyclization reactions. researchgate.net For instance, by irradiating a mixture containing a selenosilane and an appropriate unsaturated bromo-compound, along with an electron donor (like 1,5-dimethoxynaphthalene) and a co-oxidant (like ascorbic acid), cyclization products can be obtained. researchgate.net This methodology has been successfully applied to the cyclization of bromoallyl ethers and bromopropargyl ethers, yielding substituted tetrahydrofuran (B95107) derivatives. researchgate.net

Intramolecular Cyclization of α-Silyloxy Radicals

While this compound is a versatile reagent, the specific study of intramolecular cyclization of α-silyloxy radicals has utilized closely related precursors like α-silyloxyphenyl selenides. researchgate.net These compounds serve as effective precursors for generating α-silyloxy radicals, which can then undergo intramolecular cyclization reactions. researchgate.net This approach provides an alternative pathway to reactions that might otherwise involve acyl radicals. researchgate.net The generation of a carbon-centered radical through the homolytic cleavage of the carbon-selenium bond is a key step in these transformations. researchgate.net The subsequent intramolecular addition of this radical to a π-system, such as a double bond, leads to the formation of cyclic structures. windows.netresearchgate.net For example, a 5-exo-trig radical cyclization mechanism has been reported in the synthesis of tetrahydrofuran derivatives from acyclic selenide precursors. windows.net

Redox Chemistry Involving this compound

This compound also exhibits significant reactivity in redox chemistry, acting as a mild and effective reducing agent for various oxides.

Reduction of Sulfoxides, Selenoxides, and Telluroxides

This compound is capable of reducing sulfoxides, selenoxides, and telluroxides to their corresponding sulfides, selenides, and tellurides under mild conditions. researchgate.netresearchgate.netmdpi.com The reactions typically proceed in excellent yield using two equivalents of the selenosilane. researchgate.netmdpi.com A key advantage of this method is its compatibility with a wide array of functional groups, including ketones, phenols, alcohols, olefins, sulfones, and nitro derivatives, which remain unaffected during the reduction. researchgate.netresearchgate.net

Evidence suggests that the reaction mechanism involves the formation of onium intermediates. researchgate.netmdpi.com This is supported by observations of an ylide rearrangement similar to the Sommelet-Hauser rearrangement and the capture of a phenylselenenyl species by olefins. researchgate.netmdpi.com

The table below summarizes the reduction of various oxides using this compound, demonstrating the high yields achieved.

| Substrate Class | Product Class | Yield (%) |

| Sulfoxides | Sulfides | Excellent researchgate.net |

| Selenoxides | Selenides | Excellent researchgate.net |

| Telluroxides | Tellurides | Excellent researchgate.net |

Catalytic Roles and Applications of Phenylselenotrimethylsilane in Organic Transformations

Stoichiometric and Catalytic Modes of Action

Phenylselenotrimethylsilane's reactivity stems from the polarized silicon-selenium bond, which allows for the facile transfer of the phenylseleno moiety. nih.gov This reactivity can be harnessed in both stoichiometric and catalytic fashions. In a stoichiometric reaction, the reagent is consumed as a direct participant in the formation of the product. In a catalytic mode, this compound acts as the source of the nucleophile, which participates in a cycle orchestrated by a substoichiometric amount of a catalyst.

This compound can react with various carbonyl compounds, including aldehydes and ketones, to form selenoacetals. mdpi.com It also reacts with acyl chlorides to produce selenoesters. mdpi.com While these reactions can occur stoichiometrically, catalytic activation enhances their efficiency and scope.

A notable example of catalysis involves the in-situ generation of a catalytic species. The addition of iodine to this compound produces trimethylsilyl (B98337) iodide (TMSI) and diphenyldiselenide. researchgate.net The TMSI generated in this process can act as a Lewis acid catalyst, facilitating both 1,2- and 1,4-additions of this compound to a range of carbonyl compounds. researchgate.net Lewis acid catalysts are known to enhance the rate of carbonyl-ene reactions, which are fundamental carbon-carbon bond-forming reactions. nih.gov

A fundamental principle of catalysis is the regeneration of the active catalytic species at the end of each cycle. unifi.it In reactions involving this compound, the catalyst is not the selenosilane itself, but rather an external agent that activates it. For instance, in Lewis acid-catalyzed additions, the catalyst (e.g., a metal complex or TMSI) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the phenylseleno group.

This compound in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiopure chiral molecules, which is crucial in medicinal chemistry and materials science. frontiersin.orgnih.gov this compound serves as an effective nucleophile source in various asymmetric catalytic transformations.

A significant application of selenosilanes in asymmetric catalysis is the enantioselective desymmetrization of meso compounds, such as certain epoxides and aziridines. mdpi.combeilstein-journals.org This process provides efficient access to chiral β-hydroxy selenides and β-amino selenides, which are valuable synthetic building blocks. mdpi.combeilstein-journals.org

One prominent methodology is the asymmetric ring-opening of meso-epoxides. mdpi.com In this reaction, a chiral catalyst system differentiates between the two enantiotopic C-O bonds of the epoxide, leading to a preferential attack by the phenylseleno nucleophile at one center. This results in the formation of a single enantiomer of the β-hydroxy selenide (B1212193) product with high enantioselectivity. mdpi.com

Table 1: Asymmetric Ring-Opening of meso-Epoxides with this compound Catalyzed by a Salen-Cr(III) Complex mdpi.com

| Epoxide Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexene oxide | (1S,2S)-2-(phenylselanyl)cyclohexan-1-ol | 95 | 96 |

| Cyclopentene oxide | (1S,2S)-2-(phenylselanyl)cyclopentan-1-ol | 94 | 98 |

| cis-Stilbene oxide | (1S,2S)-1,2-diphenyl-2-(phenylselanyl)ethan-1-ol | 90 | 94 |

The success of enantioselective transformations utilizing this compound hinges on the design of the chiral catalyst. These catalysts must effectively control the stereochemical outcome of the reaction. Various classes of chiral ligands and complexes have been developed for asymmetric catalysis, including those based on P,N-ligands, chiral phosphoric acids, and N-heterocyclic carbenes. frontiersin.orgrsc.org

For the asymmetric ring-opening of epoxides, chiral metal-salen complexes, particularly those of chromium, have proven to be highly effective. mdpi.com The design of these catalysts involves a chiral scaffold (the salen ligand) that creates a specific three-dimensional environment around the metal center. This chiral pocket dictates the orientation of the coordinated epoxide substrate, exposing one of the electrophilic carbons to a selective attack by the nucleophile. The development of such systems often involves tuning the steric and electronic properties of the ligand to maximize enantioselectivity. dicp.ac.cnnih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones. mdpi.comnih.gov Mechanistic studies of catalytic cycles involving this compound often employ a combination of experimental techniques (like NMR spectroscopy) and computational methods (like DFT calculations). mdpi.com

In the salen-Cr catalyzed asymmetric ring-opening of a meso-epoxide, the proposed catalytic cycle generally involves several key steps. mdpi.commdpi.com The cycle begins with the coordination of the epoxide to the chiral chromium catalyst. This activation step enhances the electrophilicity of the epoxide carbons. Subsequently, this compound delivers the phenylseleno nucleophile to one of the carbons in a stereochemically defined manner, controlled by the chiral ligand. This ring-opening step is often the rate-determining and enantioselectivity-determining step. The resulting chromium alkoxide intermediate then reacts with the trimethylsilyl moiety, releasing the β-silyloxy selenide product and regenerating the active chromium catalyst, which can then enter the next catalytic cycle. mdpi.comresearchgate.net

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions where this compound is a key reagent. dokumen.pubrsc.org These computational approaches allow for the detailed examination of reaction pathways, including the characterization of transient species that are often difficult to observe experimentally. rsc.org

A critical aspect of understanding any chemical reaction is the identification and characterization of its transition states and intermediates. wolfram.comyoutube.comyoutube.com Transition states represent the highest energy point along a reaction coordinate, and their structures provide crucial information about the bond-breaking and bond-forming processes. youtube.comlibretexts.org Intermediates are transient species that exist in energy minima between transition states in multi-step reactions. libretexts.org

Computational studies on reactions involving this compound have successfully located and characterized such species. For instance, in the selenenylation of alkenes, DFT calculations can model the formation of seleniranium ion intermediates and the subsequent nucleophilic attack. dokumen.pub The calculated energies of these transition states and intermediates help to rationalize the observed reaction rates and product distributions.

Table 1: Key Species in a Generic Reaction Pathway

| Species | Description | Energy Profile |

| Reactants | The starting materials of the reaction. | Initial energy state |

| Transition State 1 (TS1) | The energy maximum for the first step, e.g., formation of an intermediate. | Activation energy for step 1 |

| Intermediate | A transient species formed in a local energy minimum. | Lower in energy than transition states |

| Transition State 2 (TS2) | The energy maximum for the second step, e.g., nucleophilic attack on the intermediate. | Activation energy for step 2 |

| Products | The final molecules formed in the reaction. | Final energy state |

This table provides a generalized representation of key species in a multi-step reaction. The specific characteristics would vary depending on the reaction being studied.

Many reactions involving prochiral substrates, such as unsymmetrical ketones or alkenes, can lead to the formation of stereoisomers. pressbooks.pub The stereochemical outcome depends on the face of the planar substrate (designated as Re or Si) that the reagent attacks. pressbooks.pubfiveable.meyoutube.comlibretexts.org

Quantum chemical calculations can predict and explain the stereoselectivity of reactions with this compound. By calculating the activation energies for attack on the Re and Si faces, researchers can determine which pathway is energetically more favorable. harvard.edu For example, in the addition of a nucleophile to a prochiral carbonyl group, the transition state energies for attack on the Re and Si faces can be computed to predict the dominant enantiomer formed. libretexts.org This analysis is crucial for designing asymmetric syntheses. harvard.edu

Elucidation of Steric and Electronic Influences on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic factors. dokumen.pubrsc.org Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of a reactant. nih.govmdpi.com Electronic effects relate to the distribution of electron density in the molecule, influencing its nucleophilicity or electrophilicity. dokumen.pub

Computational methods provide a quantitative means to dissect these influences. For example, the steric hindrance of different ligands or substituents can be quantified using steric indices, which can be correlated with reaction outcomes. nih.gov Similarly, the electronic properties can be analyzed through population analysis or by examining the energies of molecular orbitals. DFT-guided optimization of reaction conditions has been successfully applied to reactions involving related organoselenium reagents. researchgate.net In the ring-opening of epoxides, for instance, computational studies have shown that for alkyl-substituted epoxides, the nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. researchgate.net Conversely, in aryl-substituted epoxides, electronic effects can dominate, leading to attack at the benzylic carbon. researchgate.net

Modeling of Radical Ion Dynamics

While many reactions of this compound proceed through ionic intermediates, the possibility of radical pathways also exists. The dynamics of radical ion pairs, which can be formed through photoinduced electron transfer, are a subject of computational investigation. mdpi.comnih.gov

Modeling these dynamics often requires specialized computational techniques, such as QM/MM (Quantum Mechanics/Molecular Mechanics) based molecular dynamics simulations. mdpi.com These methods can simulate the behavior of the radical ion and its counterion in a solvent environment over relevant timescales, typically nanoseconds. mdpi.com Such simulations provide insights into the stability, lifetime, and subsequent reactions of these highly reactive species. mdpi.comnih.govarxiv.org

Computational Design and Prediction of Novel Selenosilane Reactivity

Beyond explaining known reactivity, computational chemistry is increasingly used to predict new reactions and design novel reagents. rsc.orgduke.edunih.govusi.chnih.gov By simulating hypothetical reactions and evaluating their energetic feasibility, researchers can identify promising new synthetic routes before attempting them in the laboratory. rsc.orgarxiv.org

For selenosilanes like this compound, computational design could involve:

Modifying the Ligand: Systematically altering the substituents on the silicon or selenium atom to tune the reagent's reactivity and selectivity.

Exploring New Reaction Partners: Simulating reactions with a wide range of electrophiles or nucleophiles to discover unprecedented transformations.

Predicting Reaction Conditions: Using computational models to identify optimal solvents, temperatures, and catalysts for a desired reaction. chemrxiv.org

This predictive power of computational chemistry accelerates the discovery of new synthetic methodologies and expands the utility of organoselenium compounds in organic synthesis. rsc.org

Conclusion

Phenylselenotrimethylsilane has firmly established itself as a versatile and indispensable reagent in modern chemical science. Its ease of handling compared to other selenium sources, coupled with its broad reactivity, has made it a go-to reagent for the introduction of the phenylseleno group in a vast array of organic transformations. From its fundamental role in organic synthesis, enabling the construction of complex molecules, to its more recent applications in the burgeoning field of materials science for the creation of functional nanomaterials, this compound continues to be a subject of active research and a key tool for innovation. The ongoing exploration of its reactivity and applications promises to further expand its utility and solidify its importance in the chemical sciences.

Advanced Methodological Considerations and Principles

Stereoselective and Enantioselective Control Strategies

The ability to control the three-dimensional arrangement of atoms is a cornerstone of contemporary chemical synthesis. Phenylselenotrimethylsilane is utilized in methodologies that achieve high levels of stereocontrol, often through the intervention of chiral molecules that guide the reaction pathway.

The introduction of chirality into a reaction involving an achiral reagent like this compound can be achieved by employing chiral catalysts. wikipedia.orgsigmaaldrich.comnih.gov These catalysts create a chiral environment that influences the transition state of the reaction, favoring the formation of one enantiomer over the other.

A notable example is the organocatalyzed desymmetrization of meso-aziridines. nih.gov In this process, this compound serves as the selenium nucleophile for the ring-opening of the aziridine. The reaction's enantioselectivity is directed by a chiral catalyst, such as (R)-VAPOL. nih.gov Research has demonstrated that the combination of PhSeSiMe₃ with a catalytic amount of a chiral phosphoric acid or a similar organocatalyst can lead to enantioenriched β-arylseleno amines. nih.gov It was observed that while a mixture of PhSeSiMe₃/PhSeH provided high enantioselectivity (97% ee), the silyl-nucleophile was essential for achieving this high level of stereocontrol. nih.gov The use of the selenol alone with the (R)-VAPOL catalyst resulted in a significantly lower enantiomeric excess of 45%. nih.gov This highlights the crucial role of the trimethylsilyl (B98337) group in facilitating the highly stereoselective transfer of the phenylseleno moiety in the presence of a suitable chiral catalyst.

Table 1: Enantioselective Ring-Opening of a meso-Aziridine with this compound

| Catalyst/Reagent System | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| (R)-VAPOL with PhSeH alone | 45% | nih.gov |

Chemo- and Regioselective Transformations

This compound demonstrates remarkable selectivity in differentiating between various functional groups (chemoselectivity) and controlling the site of bond formation in unsymmetrical substrates (regioselectivity). mdpi.comnih.gov This precision is fundamental to its application in complex molecule synthesis.

The transfer of the phenylseleno (PhSe) group from this compound can be directed with high precision. The Si-Se bond is readily functionalized, allowing the compound to act as a synthetic equivalent of phenylselenol (PhSeH) or the phenylselenide anion (PhSe⁻), but with improved stability and handling characteristics. mdpi.com

A prime example of regioselectivity is the nucleophilic ring-opening of epoxides. nih.gov In the presence of a catalyst like KF/18-crown-6, this compound serves as a source of potassium phenylselenide, which attacks the epoxide ring. nih.gov For unsymmetrical epoxides, the attack predominantly occurs at the less sterically hindered carbon atom, leading to the formation of β-hydroxy selenides with high regiocontrol. nih.govresearchgate.netresearchgate.net

Similarly, the reaction with activated aziridines can be highly regioselective. nih.gov this compound, under metal-free conditions, can open N-protected aziridines to furnish β-arylseleno amines, demonstrating predictable regiochemical outcomes based on the electronic and steric nature of the aziridine substituents. nih.gov

Chemoselectivity is also a key feature. The reagent can selectively react with certain functional groups while leaving others intact. For instance, in the presence of acyl chlorides, this compound selectively forms selenolesters without affecting other potentially reactive groups like ketones or esters that might be present in the substrate, provided the reaction conditions are controlled. nih.gov This selective reactivity is crucial for the functionalization of polyfunctional molecules. mdpi.com

Table 2: Regioselective Ring-Opening of Epoxides with this compound

| Epoxide Substrate | Major Product | Type of Attack | Reference |

|---|---|---|---|

| Terminal Epoxide | Primary Alcohol, Secondary Selenide (B1212193) | Attack at the least substituted carbon | nih.gov |

Sustainable and Green Chemistry Approaches

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. nih.gov this compound contributes to this goal through its use in reactions that proceed under mild conditions, reducing energy consumption and the need for harsh reagents. researchgate.net

A significant advantage of using this compound is that many of its reactions can be conducted under mild conditions. mdpi.comresearchgate.net The functionalization of the Si-Se bond allows for the generation of a selenium nucleophile without resorting to strongly basic or acidic conditions. nih.gov For example, the reaction of this compound with halogens such as bromine (Br₂) and iodine (I₂) can be performed under neat (solvent-free) conditions, affording the corresponding silyl (B83357) halides and phenylselenenyl halide. nih.gov Its reaction with acyl chlorides to produce selenolesters also proceeds efficiently under mild protocols. nih.gov This operational simplicity and avoidance of extreme temperatures or pressures align with the green chemistry principle of designing for energy efficiency. nih.govmdpi.com

The application of alternative energy sources like ultrasound (sonochemistry) and electricity (electrochemistry) represents a frontier in green chemistry, often leading to enhanced reaction rates and yields. ntnu.no While the broader field of organoselenium chemistry has seen applications of these techniques, specific and detailed research on the use of this compound in sonochemical or electrochemical transformations is not extensively documented in the reviewed literature. The principles of sonoelectrochemistry, which combines ultrasound with electrochemistry, are known to enhance mass transport and activate surfaces, suggesting potential applicability for promoting reactions involving selenosilanes. ntnu.no However, dedicated studies focusing on this compound are an area ripe for future investigation to further expand its utility within sustainable synthetic methodologies.

"On Water" Conditions for Enhanced Reactivity and Selectivity

The use of water as a solvent in organic synthesis has gained significant attention due to its environmental benefits and unique reactivity patterns. "On water" reactions, where organic reactants are mixed in the presence of water, often exhibit remarkable rate accelerations and enhanced selectivity compared to conventional organic solvents. While specific quantitative data for this compound (PhSeTMS) is not extensively documented in publicly available literature, the behavior of closely related organoselenium compounds provides strong evidence for the potential benefits of aqueous conditions.

Research on nucleophilic selenenylation reactions using zinc phenyl selenolate, a related species, has demonstrated a considerable rate acceleration when performed under "on water" conditions. For instance, the synthesis of alkyl phenyl selenides from alkyl halides showed a significant increase in reaction rate when conducted in a water suspension compared to reactions in traditional organic solvents like tetrahydrofuran (B95107) (THF). This phenomenon is attributed to several factors, including the hydrophobic effect, which can bring reactants together at the oil-water interface, and the high cohesive energy density of water.

Key Research Findings:

Rate Acceleration: The high polarity and hydrogen-bonding network of water can stabilize transition states, leading to lower activation energies and faster reactions. For selenenylation reactions, this can result in significantly reduced reaction times.

Enhanced Selectivity: "On water" conditions can influence the chemo-, regio-, and stereoselectivity of reactions. The unique solvent environment can favor certain reaction pathways over others, leading to cleaner reactions and higher yields of the desired product.

Mild Reaction Conditions: The rate enhancement observed in aqueous media often allows reactions to be carried out at lower temperatures and with less catalyst, contributing to more sustainable chemical processes.

While direct empirical data for this compound is pending further research, the established principles of "on water" catalysis and the observed behavior of analogous selenium reagents strongly suggest that PhSeTMS would also exhibit enhanced reactivity and selectivity in aqueous environments.

Table 1: Comparison of Reaction Conditions for Selenenylation Reactions

| Parameter | "On Water" Conditions | Traditional Organic Solvents (e.g., THF) |

| Reaction Rate | Often significantly accelerated | Generally slower |

| Reaction Temperature | Typically ambient temperature | Often requires heating |

| Selectivity | Can be enhanced | Standard |

| Environmental Impact | Low (water is a green solvent) | Higher (use of volatile organic compounds) |

Environmental and Handling Advantages over Other Selenium Reagents

This compound offers notable environmental and handling advantages over other commonly used selenium reagents, such as benzeneselenol (B1242743) (PhSeH) and diphenyl diselenide ((PhSe)₂). These benefits stem from its greater stability, lower toxicity, and improved handling characteristics. wikipedia.org

Benzeneselenol (PhSeH): This reagent is known for its extreme instability and notoriously foul odor. wikipedia.org It is highly susceptible to oxidation by air, which complicates its storage and handling. The weak Se-H bond contributes to its instability, making it a challenging reagent to work with. In contrast, this compound is a more stable liquid that is easier to handle and store, and it does not possess the overpowering malodorous properties of benzeneselenol. The use of PhSeTMS avoids the need to handle the volatile and pungent PhSeH directly. wikipedia.org

Diphenyl Diselenide ((PhSe)₂): While more stable than benzeneselenol, diphenyl diselenide is a solid that can be toxic. Studies have indicated its potential for genotoxicity. This compound, being a silyl selenide, is generally considered to be less toxic and safer to handle than many other organoselenium compounds. wikipedia.org The silicon-selenium bond in PhSeTMS provides a convenient and milder way to deliver the "PhSe" moiety in reactions, often under less harsh conditions than those required for the activation of diphenyl diselenide.

Key Advantages of this compound:

Stability: PhSeTMS is more stable than benzeneselenol, allowing for easier storage and handling without rapid degradation. wikipedia.org

Odor: It lacks the intensely unpleasant and pervasive odor associated with selenols.

Ease of Handling: As a liquid, it can be more accurately and safely measured and transferred compared to the solid diphenyl diselenide or the unstable benzeneselenol.

Reduced Toxicity: Silyl selenides are generally regarded as having a better toxicological profile compared to other classes of organoselenium reagents. wikipedia.org

These characteristics make this compound a more user-friendly and environmentally conscious choice for introducing the phenylseleno group in a variety of organic transformations.

Table 2: Comparative Properties of this compound and Other Selenium Reagents

| Property | This compound | Benzeneselenol | Diphenyl Diselenide |

| Physical State | Liquid | Liquid | Solid |

| Stability | Relatively Stable | Unstable, readily oxidized | Stable |

| Odor | Less offensive | Extremely malodorous | Less offensive than selenols |

| Handling | Easier to handle liquid | Difficult due to instability and odor | Solid, can be toxic |

| Toxicity Profile | Generally considered less toxic | Toxic and malodorous | Toxic, potential genotoxicity |

Future Research Directions and Emerging Trends

Development of Novel Selenosilane Reagents and Catalysts

The development of novel selenosilane reagents and catalysts is a promising area for future research, aiming to enhance reactivity, selectivity, and sustainability in organic synthesis. While Phenylselenotrimethylsilane is a well-established reagent, there is potential for the design of new organosilane reagents with tailored properties. researcher.life Research in this area is likely to focus on modifying the silicon and selenium moieties to fine-tune the reagent's electronic and steric characteristics.

The pursuit of sustainable organic synthesis has spurred interest in developing catalysts that operate under mild conditions and are reusable. nih.gov Future work may involve the design of catalysts that can activate the Si-Se bond in this compound more efficiently, potentially leading to novel catalytic cycles that expand its synthetic utility. The development of chiral catalysts for use with this compound is another key area, which will be discussed in more detail in the section on asymmetric synthesis.

Expanding the Scope of this compound Reactivity

While this compound is known for its utility in introducing the phenylseleno group, there is ongoing research to expand its reactivity profile. mdpi.com Recent advances in organic synthesis, such as the development of novel reaction conditions and catalytic systems, are opening up new possibilities for this versatile reagent. nih.gov

Future research may explore the use of this compound in novel carbon-carbon and carbon-heteroatom bond-forming reactions. This could involve its participation in multicomponent reactions, cascade reactions, or in combination with other reagents to achieve transformations that are not currently possible. The exploration of its reactivity under photoredox or electrochemical conditions could also unveil new synthetic pathways.

The following table summarizes potential areas for expanding the reactivity of this compound:

| Research Area | Potential Application of this compound |

| Novel C-C Bond Formation | Participation in cross-coupling reactions or as a trigger for cyclization cascades. |

| Multicomponent Reactions | Use as a key component in the one-pot synthesis of complex molecules. |

| Photoredox Catalysis | Activation of the Si-Se bond through single-electron transfer for novel transformations. |

| Electro-organic Synthesis | Anodic or cathodic activation to generate reactive intermediates for synthesis. |

Advancements in Asymmetric and Stereoselective Syntheses

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is a major driver for the development of new asymmetric synthetic methods. mdpi.com The application of this compound in asymmetric and stereoselective synthesis is a rapidly growing area of research. nih.gov This involves the use of chiral catalysts, chiral auxiliaries, or chiral substrates to control the stereochemical outcome of reactions involving the transfer of the phenylseleno group. nih.govyoutube.com

Future advancements in this area are expected to focus on the development of highly enantioselective and diastereoselective methods for the synthesis of complex molecules. researchgate.net This will likely involve the design of new chiral ligands for metal-based catalysts that can effectively control the stereochemistry of reactions with this compound. mdpi.com The use of organocatalysts in asymmetric transformations involving this compound is also a promising avenue for exploration.

The table below outlines some key strategies for achieving asymmetry in reactions with this compound:

| Strategy | Description |

| Chiral Catalysts | Use of transition metal complexes with chiral ligands or chiral organocatalysts to induce enantioselectivity. researchgate.net |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to the substrate to direct the stereochemical course of the reaction. |

| Chiral Substrates | Starting with an enantiomerically pure substrate to control the formation of new stereocenters. |

| Desymmetrization | Enantioselective reaction with a prochiral or meso substrate to generate a chiral product. |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern synthetic technologies such as flow chemistry and automated synthesis offers significant advantages in terms of efficiency, safety, and scalability. seqens.com Continuous-flow reactions have gained considerable attention due to their precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents and intermediates safely. researchgate.netnih.gov

The application of flow chemistry to reactions involving this compound could lead to higher yields, reduced reaction times, and improved product purity. aurigeneservices.com Automated synthesis platforms can be used to rapidly screen reaction conditions and optimize processes, accelerating the discovery of new applications for this reagent. d-nb.info The development of robust and reliable flow chemistry setups for this compound-mediated reactions is a key area for future research.

Deepening Mechanistic Understanding through Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. researchgate.netfigshare.com The application of these methods to reactions involving this compound can provide valuable insights into the transition state geometries, reaction pathways, and the role of catalysts and solvents. rsc.org

Future research in this area will likely involve the use of more sophisticated computational models to study complex reaction networks and to design new catalysts and reagents with improved performance. lidsen.comdntb.gov.ua The combination of computational studies with experimental data will be crucial for a comprehensive understanding of the factors that govern the reactivity of this compound.

Exploration of New Applications in Interdisciplinary Fields

The unique properties of organoselenium compounds make them attractive for applications in various interdisciplinary fields, including medicinal chemistry and materials science. mdpi.com this compound, as a key source of the phenylseleno moiety, has the potential to contribute to the development of new therapeutic agents and functional materials. fh-swf.de

In medicinal chemistry, organoselenium compounds have shown a wide range of biological activities, and this compound can be used to synthesize novel selenium-containing molecules for drug discovery programs. nih.govnanosyn.com In materials science, the incorporation of selenium into organic molecules can impart interesting electronic and optical properties, opening up possibilities for the development of new materials for electronics and photonics.

Q & A

Q. What are the standard synthetic routes for preparing phenylselenotrimethylsilane, and what experimental conditions are critical for reproducibility?

PSTMS is typically synthesized via nucleophilic substitution between phenylselenol and chlorotrimethylsilane. Key procedures include Derkach et al.’s method (using anhydrous solvents and inert atmosphere) and Miyoshi’s improved protocol with higher yields via controlled temperature (0–5°C) and stoichiometric precision . Critical factors for reproducibility:

- Strict exclusion of moisture (use Schlenk lines or gloveboxes).

- Purity of phenylselenol (pre-distilled or freshly prepared).

- Reaction monitoring via TLC or GC-MS to avoid over-silanization.

Q. What safety protocols are essential when handling PSTMS in laboratory settings?

PSTMS, like organoselenium compounds, requires stringent safety measures:

- PPE : Nitrile gloves, chemical-resistant lab coats, and full-face shields .

- Ventilation : Use fume hoods to mitigate inhalation risks (selenium vapors).

- Spill Management : Neutralize with activated charcoal or vermiculite, followed by disposal as hazardous waste .

- Storage : Under argon at 2–8°C to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing PSTMS purity and structure?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm trimethylsilyl (δ 0.2–0.5 ppm) and phenylseleno groups (aromatic protons δ 7.2–7.6 ppm) .

- Mass Spectrometry : EI-MS for molecular ion peak at m/z 229 (C9H14SeSi) .

- Elemental Analysis : Validate %Se (34.44%) and %Si (12.25%) to confirm stoichiometry .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of PSTMS in selenoxide elimination reactions?

PSTMS acts as a selenating agent, transferring the PhSe– group to electrophilic substrates. Mechanistic insights:

- Nucleophilic Attack : Selenium’s lone pairs enable nucleophilic substitution at α,β-unsaturated carbonyls, forming selenides.

- Oxidative Elimination : Subsequent oxidation (e.g., H2O2) generates selenoxides, triggering syn-elimination to form alkenes .

- Kinetic Studies : Isotopic labeling (e.g., <sup>77</sup>Se NMR) tracks selenium migration pathways .

Q. What strategies optimize PSTMS-mediated radical cyclization reactions in complex molecule synthesis?

PSTMS facilitates C–Se bond homolysis under UV light or AIBN initiation. Optimization parameters:

- Solvent Polarity : Non-polar solvents (hexane) favor radical stability.

- Temperature : 60–80°C enhances radical chain propagation.

- Additives : Lewis acids (e.g., BF3) accelerate selenide activation. Case study: Rychnovsky et al. achieved >80% yield in taxane skeleton synthesis via PSTMS-driven cyclization .

Q. How can computational tools predict PSTMS reactivity in novel synthetic pathways?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable routes:

- Retrosynthesis Algorithms : Identify PSTMS as a selenol equivalent in C–Se bond formation.

- DFT Calculations : Model transition states for selenoxide elimination energetics . Example: Predicting regioselectivity in allylic selenation using PSTMS .

Q. How should researchers address contradictions in reported PSTMS reactivity across different substrates?

Discrepancies (e.g., variable yields in epoxide opening) require systematic analysis:

Q. What are the challenges in utilizing PSTMS for enantioselective synthesis, and how can they be mitigated?

PSTMS’s achiral nature limits direct enantiocontrol. Solutions:

- Chiral Auxiliaries : Pair PSTMS with enantiopure ligands (e.g., BINOL derivatives).

- Dynamic Kinetic Resolution : Use chiral catalysts to bias selenide intermediate configuration . Case study: Asymmetric selenolactonization using PSTMS and a Cu(I)-BOX catalyst .

Methodological Guidance

Q. How to design experiments comparing PSTMS with alternative selenating agents (e.g., PhSeCl)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.